molecular formula C13H20OSi B8412746 4-(tert-Butyldimethylsilyl)benzaldehyde

4-(tert-Butyldimethylsilyl)benzaldehyde

Cat. No. B8412746
M. Wt: 220.38 g/mol
InChI Key: HMTWSWNZCWWACU-UHFFFAOYSA-N
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Patent
US08039580B2

Procedure details

4-Hydroxy-benzaldehyde (10 g, 0.082 mol) is dissolved in 100 ml of dichloromethane. There are added to that solution, at ambient temperature, chlorotrimethylsilane (11.72 g, 0.078 mol) as well as dimethylaminopyridine (1 g, 0.008 mol) and triethylamine (23 ml, 0.164 mol). The whole is left at ambient temperature for 48 hours with magnetic stirring, and then the solvent is evaporated off under reduced pressure. The resulting solid is stirred in pure pentane (3×200 ml), and the silylated product is extracted in that manner.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.72 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
23 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Cl[Si:11](C)([CH3:13])[CH3:12].CN([C:18]1[CH:23]=[CH:22]C=CN=1)C.[CH2:24](N(CC)CC)C>ClCCl>[Si:11]([C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)([C:23]([CH3:22])([CH3:18])[CH3:24])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11.72 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Four
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The resulting solid is stirred in pure pentane (3×200 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There are added to that solution, at ambient temperature
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the silylated product is extracted in that manner

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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